1-溴丁烷-2,2-D2

描述

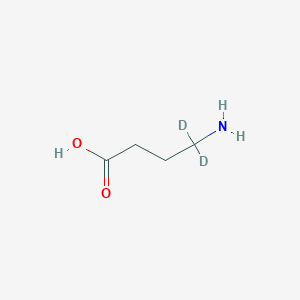

1-Bromobutane-2,2-D2, also known as deuterated 1-bromobutane, is a deuterium-labeled form of the organic compound 1-bromobutane (C4H9Br) . It is a colorless liquid that is insoluble in water, but soluble in ethanol and diethyl ether .

Synthesis Analysis

1-Bromobutane is a primary alkyl halide and is produced from bimolecular nucleophilic substitution reactions (Sn2). The synthesis of 1-bromobutane involves reacting butan-1-ol (primary alcohol) with sodium bromide solution and an excess of concentrated sulfuric acid . The reaction between sodium bromide and sulfuric acid produces hydrobromic acid, which reacts with the butan-1-ol to produce 1-bromobutane .

Molecular Structure Analysis

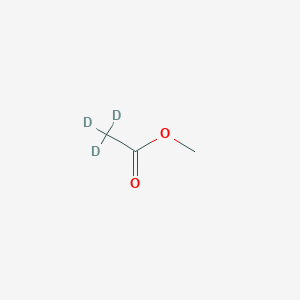

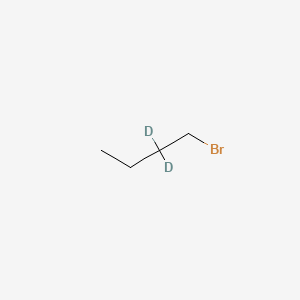

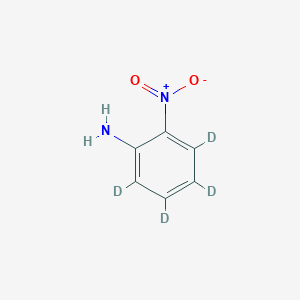

The molecular formula of 1-Bromobutane-2,2-D2 is C4H9Br . The structure includes a butyl group (four carbon atoms in a row) with a bromine atom attached to one end and two deuterium atoms attached to the second carbon atom .

Chemical Reactions Analysis

As a primary haloalkane, 1-Bromobutane-2,2-D2 is especially prone to SN2 type reactions . It is commonly used as an alkylating agent, and when combined with magnesium metal in dry ether, it forms the corresponding Grignard reagent .

Physical And Chemical Properties Analysis

1-Bromobutane-2,2-D2 has a molecular weight of 139.03 g/mol . It is a colorless liquid that is insoluble in water but soluble in ethanol and diethyl ether . The compound has a density of 1.276~279 at 20°C, a melting point of -112.4°C, and a boiling point of 101.6°C .

科学研究应用

合成改进

1-溴丁烷是基础有机实验中的基本化合物,尤其是在大学环境中。毛武太(2014 年)讨论了传统合成工艺的问题,并提出了修改建议,以简化程序并提高反应效率 (毛武太,2014 年)。

ESR 光谱研究

M. Bonin、F. Williams(1971 年)通过 ESR 光谱研究了 1-溴丁烷中的辐射损伤。他们利用对齐的晶体获得了分辨率良好的光谱,识别出 Br2−.. 中心和正丁基自由基 (Bonin、Williams,1971 年)。

卤代烷异构体的分离

贾瑞武及其同事(2022 年)强调了分离卤代烷异构体的挑战。他们开发了一种固体超分子吸附材料 BrP[5]L,在分离 1-/2-溴代烷异构体时实现了接近理想的选择性 (贾瑞武等人,2022 年)。

微波光谱分析

Soohyun Ka 及其同事(2015 年)使用啁啾脉冲傅里叶变换微波光谱测量了 1-溴丁烷的微波光谱。他们分析了各种构象异构体和转动常数,提供了对气体分子性质的见解 (Ka 等人,2015 年)。

气相色谱定量

C. B'hymer、K. Cheever(2005 年)开发了一种程序,使用 1-溴丁烷作为内标,检测和定量人尿中的 1-和 2-溴丙烷。此方法对于评估接触溴丙烷的工人的健康问题至关重要 (B'hymer、Cheever,2005 年)。

核磁共振动力学研究

T. A. Mobley(2015 年)描述了一个有机化学实验,使用 1H 核磁共振光谱研究 1-溴丁烷和碘化物反应的动力学。此实验帮助学生了解有机底物和亲核试剂的浓度依赖性 (Mobley,2015 年)。

表面化学分析

D. Rampulla 等人(2006 年)研究了手性 R-2-溴丁烷在天然手性 Cu 表面上的对映选择性表面化学。这项研究对于理解卤代化合物的表面反应具有重要意义 (Rampulla 等人,2006 年)。

教学和教育应用

赵新云及其同事(2018 年)在有机化学实验室中采用短视频辅助教学,以制备 1-溴丁烷为例。这种方法增强了本科生对实验内容的理解和效率 (赵新云等人,2018 年)。

作用机制

Mode of Action

. In these reactions, a nucleophile or base (often a biological target such as a protein or DNA molecule) interacts with the haloalkane, leading to the substitution of the halogen atom or the elimination of a molecule of hydrogen halide.

Biochemical Pathways

For instance, they can participate in the synthesis of alkenes through dehydrohalogenation . This process could potentially affect various metabolic pathways, depending on the specific context and conditions.

安全和危害

属性

IUPAC Name |

1-bromo-2,2-dideuteriobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-SMZGMGDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromobutane-2,2-D2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3044102.png)

![N-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B3044103.png)

![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3044104.png)

![1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene](/img/structure/B3044118.png)